Enantioselectivity Advantage: 95 % ee vs. Racemic Synthesis
The (4S)‑enantiomer is directly accessed via L‑proline‑catalyzed asymmetric aldol reaction of acetone and isovaleraldehyde, delivering the product with an enantiomeric excess (ee) of up to 95 % [1]. By comparison, conventional base‑catalyzed aldol condensation (e.g., NaOH) yields the racemate with 0 % ee [2].
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | 95 % ee |
| Comparator Or Baseline | Racemic mixture (0 % ee) from NaOH‑catalyzed aldol condensation |
| Quantified Difference | 95 percentage‑point improvement in optical purity |
| Conditions | L‑Proline (30 mol %), acetone, r.t., 24 h; vs. NaOH‑catalyzed aldol reaction |
Why This Matters
Enantiopurity is critical for downstream stereospecific transformations; using racemic material would generate 50 % waste and require additional chiral separation.
- [1] List, B.; Pojarliev, P.; Castello, C. Org. Lett. 2001, 3 (4), 573–575. View Source
- [2] Nielsen, A. T.; Houlihan, W. J. The Aldol Condensation. Org. React. 1968, 16, 1–438. (Racemic aldol background). View Source
